
Dotinurad
概述
描述
Dotinurad is a novel selective urate reabsorption inhibitor (SURI) that targets urate transporter 1 (URAT1) in the renal proximal tubules, thereby inhibiting urate reabsorption and lowering serum uric acid (SUA) levels . The elimination half-life supports once-daily administration . Pharmacodynamic (PD) studies reveal a maximal effect (Emax) of 0.51 on renal urate clearance and an EC50 (plasma concentration for half-maximal effect) of 196 ng/mL . This compound exhibits 99.3% plasma protein binding, with a free fraction of 3.8 nmol/L at EC50 .
Clinical trials confirm its efficacy in achieving SUA levels <6.0 mg/dL in ~90% of patients, regardless of hyperuricemia subtype (overproduction or underexcretion) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dotinurad involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and environmentally friendly, with stringent quality control measures to ensure consistency and safety of the final product .
化学反应分析
Table 1: Urate Uptake Inhibition (UUI) and Multidrug Resistance-Associated Protein 4 (MRP4) Inhibition Activity (MIA) of Selected Derivatives
Compound | R₁ | UUI IC₅₀ (μM) | MIA IC₅₀ (μM) | LogP |
---|---|---|---|---|
2a | H | 2.5 | 43%* | 2.70 |
2c | I | 5.3 | 53 μM | 4.05 |
2g | Cyclopropyl | 8.8 | 24 μM | 3.43 |
7 | - | 19.2 | 59 μM | - |
*Percentage inhibition at 100 μM.
- Compound 7 (dotinurad) emerged as the lead candidate due to balanced UUI potency (IC₅₀ = 19.2 μM) and reduced MRP4 interaction (IC₅₀ = 59 μM), minimizing renal tubular toxicity .
Pharmacokinetic Reactions
This compound undergoes hepatic metabolism and renal excretion, with minimal urinary excretion of the parent compound. Pharmacokinetic studies in rats revealed:
Table 2: Pharmacokinetic Profiles of this compound and Comparators
Compound | Cₘₐₓ (μg/mL) | Urinary Excretion (%) |
---|---|---|
2g | 1.36 | 0.35 |
7 | 3.81 | 0.6 |
BBR | 4.42 | 0 |
- Cₘₐₓ (maximum plasma concentration) for this compound (3.81 μg/mL) indicates efficient absorption.
- Low urinary excretion (0.6%) suggests extensive hepatic metabolism, likely via glucuronidation or sulfation .
Metabolic Stability and Enzyme Interactions
This compound exhibits weak inhibition of cytochrome P450 (CYP) enzymes, reducing drug-drug interaction risks:
Table 3: CYP2C9 Inhibition Activity
Compound | CYP2C9 IC₅₀ (μM) |
---|---|
2g | Not reported |
7 | 57 |
BBR | 0.041 |
- This compound’s CYP2C9 inhibition (IC₅₀ = 57 μM) is negligible compared to benzbromarone (BBR), enhancing its safety profile .
Mechanistic Interactions with Urate Transporters
This compound selectively inhibits URAT1, a key transporter in renal urate reabsorption, without affecting organic anion transporters (OAT1/OAT3) or ABCG2:
- URAT1 Inhibition : IC₅₀ = 19.2 μM .
- ABCG2/OAT Selectivity : Reduces off-target effects on indoxyl sulfate excretion, mitigating renal and cardiovascular risks .
Long-Term Stability and Excretion
In a 58-week clinical trial, this compound demonstrated stable pharmacokinetics:
- Half-life : ~10 hours, consistent across age and renal/hepatic function subgroups .
- Excretion : Primarily fecal (>90%), with renal clearance contributing <1% of unchanged drug .
Table 4: Dose-Dependent Serum Uric Acid Reduction
Dose (mg/day) | % Reduction (Mean ± SD) | Target Achievement (<6 mg/dL) |
---|---|---|
0.5 | 21.81 ± 11.35% | 60% |
2 | 42.66 ± 13.16% | 80–90% |
4 | 61.09 ± 8.75% | >95% |
科学研究应用
Hyperuricemia and Gout Management
Dotinurad has been primarily studied for its efficacy in managing hyperuricemia, particularly in patients with gout. Several clinical trials have demonstrated its ability to significantly lower serum uric acid levels:
- Phase 2 Studies : A randomized, multicenter, double-blind study involving 200 Japanese patients showed that this compound effectively reduced serum uric acid levels across various dosages (0.5 mg to 4 mg). The highest dose resulted in a mean percent change of 61.09% from baseline, with 100% of patients achieving a serum uric acid level ≤ 6.0 mg/dL .
- Meta-Analysis : A systematic review highlighted that this compound consistently outperformed placebo in achieving target serum uric acid levels. For example, the relative risk for achieving desired levels with this compound was significantly higher compared to placebo across all tested dosages .
Impact on Comorbid Conditions
Recent studies have explored the effects of this compound beyond uric acid lowering:
- Diabetic Kidney Disease : A prospective study is underway to assess the efficacy of switching from febuxostat to this compound in hyperuricemic patients with type 2 diabetic kidney disease. Preliminary findings suggest that this compound may improve renal function markers while effectively lowering serum urate .
- Hypertension : Another study examined the effects of this compound on patients with hyperuricemia and treated hypertension. This compound therapy resulted in a significant reduction of serum uric acid levels and showed potential benefits on arterial stiffness and oxidative stress markers after 24 weeks of treatment .
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that this compound has a comparable safety and pharmacokinetic profile in both Japanese and U.S. populations, with no severe adverse events reported across multiple doses (1 mg, 2 mg, and 4 mg) during clinical trials .
Study Type | Population | Dosage Range | Key Findings |
---|---|---|---|
Phase 1 Trial | Healthy Volunteers | 1-4 mg | Safe and well-tolerated; comparable PK profile |
Phase 2 Trial | Hyperuricemic Patients | 0.5-4 mg | Significant reduction in serum uric acid levels |
Hypertension Study | Hyperuricemic Patients | 0.5-2 mg | Reduction in arterial stiffness and oxidative stress |
作用机制
Dotinurad exerts its effects by selectively inhibiting the urate transporter 1 located on the apical surface of renal proximal tubular cells. This inhibition prevents the reabsorption of urate, leading to increased urate excretion in the urine. The molecular target of this compound is the urate transporter 1, and the pathway involved includes the regulation of urate homeostasis in the kidneys .
相似化合物的比较
Mechanism of Action and Selectivity
Dotinurad distinguishes itself from other uricosurics through its high selectivity for URAT1 without affecting urate secretion transporters (e.g., ABCG2, OAT1). In contrast:
- Benzbromarone : Inhibits URAT1 but also interacts with ABCG2 and OAT1, increasing risks of drug interactions and hepatic toxicity .
- Lesinurad : Dual URAT1/OAT4 inhibitor; associated with higher renal calculi incidence (5.8% in clinical trials) compared to this compound (1.5%) .
- Probenecid : Broad-spectrum inhibitor of URAT1, OAT1, and OAT3, leading to significant drug interactions (e.g., penicillin excretion reduction) .
Table 1: Selectivity Profile of Uricosuric Agents
Compound | URAT1 Inhibition | ABCG2/OAT1 Interaction | Key Safety Concerns |
---|---|---|---|
This compound | High | None | Low renal calculi risk |
Benzbromarone | Moderate | Yes | Hepatotoxicity |
Lesinurad | Moderate | Yes (OAT4) | Renal calculi |
Probenecid | Moderate | Yes | Drug interactions |
Efficacy in SUA Reduction
In phase 3 trials, this compound demonstrated non-inferiority to benzbromarone and febuxostat (a xanthine oxidase inhibitor, XOI):
- vs Benzbromarone : Percent SUA reduction at 2 mg was 45.9% (this compound) vs 43.8% (benzbromarone 50 mg) (RR = 1.03, 95% CI: 0.92–1.16) .
- vs Febuxostat : SUA <6.0 mg/dL achieved in 90% of patients with this compound 4 mg vs 88% with febuxostat 40 mg (RR = 0.96, 95% CI: 0.86–1.08) .
Table 2: Efficacy Comparison in Phase 3 Trials
Compound | Dose (mg/day) | SUA Reduction (%) | SUA <6.0 mg/dL (%) |
---|---|---|---|
This compound | 2 | 45.9 | 90 |
Benzbromarone | 50 | 43.8 | 85 |
Febuxostat | 40 | 48.2 | 88 |
Table 3: Adverse Event Incidence
Compound | Renal Calculi (%) | Hepatic Events (%) | Drug Interactions |
---|---|---|---|
This compound | 1.5 | <1 | Low |
Benzbromarone | 2.1 | 5.8 | Moderate |
Lesinurad | 5.8 | 1.2 | Moderate |
Febuxostat* | N/A | 1.5 | Low |
*Febuxostat (XOI) included for reference; associated with cardiovascular risk .
Pharmacokinetic Advantages
- AUC and Cmax remain stable across doses (0.5–20 mg) .
- Probenecid : Requires multiple daily doses and dose adjustments for renal impairment .
生物活性
Dotinurad, also known as FYU-981, is a novel selective urate reabsorption inhibitor (SURI) primarily developed for the management of hyperuricemia associated with gout. Its mechanism of action involves the selective inhibition of urate transporter 1 (URAT1), which plays a critical role in uric acid reabsorption in the kidneys. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological evaluations, clinical efficacy, and safety profiles based on diverse research studies.
This compound selectively inhibits URAT1 with minimal effects on other urate transporters such as ABCG2 and OAT1/3. This selectivity is significant as it allows for effective lowering of serum uric acid levels while reducing the risk of adverse effects associated with broader inhibition of urate transporters. In pharmacological evaluations, this compound demonstrated a higher selectivity for URAT1 compared to other uricosuric agents like benzbromarone and lesinurad, which have broader inhibitory profiles .
Pharmacological Evaluations
In a study involving Cebus monkeys, this compound was administered at doses ranging from 1 to 30 mg/kg. Results indicated a dose-dependent decrease in plasma urate levels and an increase in fractional excretion of urate (FEUA). In contrast, benzbromarone showed only modest effects at the same dosage .
Table 1: Inhibitory Effects of this compound on Urate Transporters
Transporter | IC50 Value (mM) | Selectivity |
---|---|---|
URAT1 | 0.0372 | High |
ABCG2 | 4.16 | Low |
OAT1 | 4.08 | Low |
OAT3 | 1.32 | Low |
Clinical Efficacy
Several clinical trials have evaluated the efficacy of this compound in lowering serum uric acid levels. A pooled analysis from multiple studies involving hypertensive patients with gout or asymptomatic hyperuricemia showed that:
- At a dose of 2 mg, the percent change in serum uric acid was 42.17 ± 12.42% .
- At a dose of 4 mg, this change increased to 60.42 ± 8.03% .
- The percentage of patients achieving a serum uric acid level of ≤6.0 mg/dL was 82.8% for the 2 mg group and 100% for the 4 mg group .
Table 2: Summary of Clinical Trial Results
Dose (mg) | Percent Change in Serum Uric Acid (%) | Patients Achieving ≤6.0 mg/dL (%) |
---|---|---|
0.5 | 21.81 | 23.1 |
1 | 33.77 | 65.9 |
2 | 42.66 | 74.4 |
4 | 61.09 | 100 |
Safety Profile
The safety profile of this compound has been evaluated across various studies, with findings indicating that it is generally well-tolerated. In Phase I clinical trials involving healthy volunteers, no severe adverse events were reported at doses up to 4 mg . Furthermore, long-term studies showed no significant increase in adverse events with dose escalation .
Case Studies
A retrospective analysis involving patients with chronic kidney disease (CKD) and hyperuricemia indicated that this compound not only lowered uric acid levels but also potentially attenuated renal function decline . This finding is particularly relevant given the high prevalence of gout among patients with CKD.
常见问题
Basic Research Questions
Q. What is the molecular mechanism by which Dotinurad selectively inhibits URAT1?
this compound binds to specific residues (H142 and R487) on URAT1, a renal urate transporter. Experimental validation using Xenopus oocytes expressing wild-type and mutated URAT1 revealed that H142 forms a hydrogen bond with the phenolic hydroxyl group of this compound, while R487 stabilizes the transporter’s activity. Mutations at these residues (e.g., H142A, R487A) increased IC50 values by 3–20 fold, confirming their role in selective inhibition . Structural analogs lacking the hydroxyl group (e.g., F13141) showed an 8,420-fold reduction in URAT1 inhibition, highlighting the criticality of this interaction .
Q. How does this compound’s efficacy in serum uric acid (UA) reduction compare to other uricosuric agents like benzbromarone or febuxostat?
In a randomized, double-blind, placebo-controlled Phase II trial, this compound (4 mg/day) reduced serum UA by 64.37% over 8 weeks, outperforming febuxostat (37.03%) and achieving target UA levels (≤6.0 mg/dL) in 95.2% of patients vs. 0% in placebo . Comparative studies in Cebus monkeys demonstrated superior UA-lowering effects over benzbromarone, attributed to its higher selectivity for URAT1 over OAT1/3 and ABCG2 transporters .
Q. What are the key methodological considerations in designing clinical trials for this compound in hyperuricemia?
Phase II/III trials typically adopt randomized, multicenter, double-blind designs with dose-escalation protocols (e.g., 0.5–4 mg/day). Primary endpoints focus on percentage reduction in serum UA and the proportion of patients achieving UA ≤6.0 mg/dL. Secondary endpoints include safety profiles (e.g., renal/hepatic function). Studies often exclude patients with severe renal/hepatic impairment or concurrent XOI use unless explicitly testing combination therapies .
Q. Does this compound require dose adjustment in patients with hepatic impairment?
Pharmacokinetic (PK) studies in subjects with hepatic impairment showed no clinically significant changes in AUC or Cmax. This compound is metabolized via glucuronidation (UGTs) and sulfation (SULTs), pathways less affected by hepatic dysfunction. Unbound fraction increases slightly in hepatic impairment but does not necessitate dose adjustments .
Q. What is the long-term safety profile of this compound in patients with chronic kidney disease (CKD)?
A retrospective analysis of advanced CKD patients (eGFR <45 mL/min/1.73 m²) found that this compound improved annual eGFR decline (-1.2 vs. -3.8 mL/min/1.73 m² in controls) without exacerbating proteinuria. Adverse events (e.g., mild hyperkalemia) were rare and comparable to placebo .
Advanced Research Questions
Q. How do structural modifications of this compound impact its binding affinity to URAT1?
Methylation of the phenolic hydroxyl group (compound F13141) reduced URAT1 inhibition by 8,420-fold, confirming the necessity of this group for hydrogen bonding with H142. Docking simulations using AlphaFold2-predicted URAT1 structures further validated that H142 and R487 form a unique binding pocket absent in other UA transporters (e.g., OAT1/3), explaining this compound’s selectivity .
Q. What methodological approaches resolve contradictions in this compound’s renoprotective effects (e.g., improved eGFR but unchanged proteinuria)?
While this compound attenuated eGFR decline in CKD patients, proteinuria remained unchanged, suggesting UA-lowering may preserve glomerular filtration without altering tubular pathology. Researchers recommend stratified analyses by baseline UA levels (≥6.0 mg/dL) and longer-term studies to dissect mechanisms .
Q. How does concomitant use with xanthine oxidase inhibitors (XOIs) affect this compound’s pharmacokinetics and efficacy?
A Phase I study co-administering this compound and topiroxostat (an XOI) showed no PK interactions. UA reduction was additive, with this compound enhancing urinary excretion and XOIs reducing production. Safety profiles remained stable, supporting combination therapy in refractory gout .
Q. Which enzymes are primarily responsible for this compound’s metabolism, and how do polymorphisms affect dosing?
this compound undergoes glucuronidation (UGT1A1, UGT1A9) and sulfation (SULT1A1, SULT2A1). In vitro assays using human liver cytosol identified SULT1A1 as the dominant isoform. Polymorphisms in these enzymes (e.g., UGT1A1*28) may alter metabolite formation but have not yet been linked to clinical variability .
Q. What experimental models best predict this compound’s in vivo efficacy and safety?
Preclinical studies in Cebus monkeys and Sprague-Dawley rats demonstrated dose-dependent UA reduction and transporter selectivity (URAT1 > OAT1/3). These models correlate with human PK/PD profiles, particularly in renal excretion kinetics and lack of CYP3A4-mediated metabolism .
Q. Methodological Notes
- Data Contradictions : Discrepancies in renal outcomes (e.g., eGFR vs. proteinuria) require stratified subgroup analyses and extended follow-up .
- Experimental Design : Use Xenopus oocyte URAT1 assays for binding studies and Phase II/III trials with adaptive dosing for clinical validation .
- Analytical Tools : LC-MS/MS for quantifying this compound metabolites and AlphaFold2 for structural modeling of URAT1 interactions .
属性
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLAIHEELWYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285572-51-1 | |
Record name | Dotinurad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dotinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOTINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。